

Bioactivity potential of 3-methylisoxazole derivatives

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Compound of Interest

Compound Name: 2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile

CAS No.: 1934911-96-2

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The Bioactivity Potential of 3-Methylisoxazole Derivatives

Part 1: Executive Summary & Strategic Importance

The isoxazole ring is a cornerstone of medicinal chemistry, historically dominated by 5-methylisoxazole derivatives (e.g., Sulfamethoxazole, Leflunomide, Valdecoxib). However, the 3-methylisoxazole isomer—characterized by a methyl group at the C3 position and variable substitution at C4/C5—has emerged as a distinct pharmacophore with unique electronic properties and metabolic stability profiles.

Unlike its 5-methyl counterpart, which is susceptible to oxidative ring opening (a mechanism central to Leflunomide's bioactivation but a liability in other contexts), the 3-methylisoxazole scaffold offers a more robust core for designing Nav1.7 inhibitors, COX-2 selective anti-inflammatories, and kinase inhibitors. This guide analyzes the shift toward 3-methyl substitution, detailing its synthesis, structure-activity relationships (SAR), and therapeutic applications.

Part 2: Chemical Space & Synthesis

The Isomeric Distinction

The positioning of the methyl group fundamentally alters the electron density of the isoxazole ring.

- 5-Methylisoxazole: Methyl at C5 (adjacent to Oxygen). The C3 position is often the connection point for sulfonamides (e.g., Sulfamethoxazole). The C5-methyl is prone to metabolic oxidation (to alcohol/acid) or ring cleavage.[1]
- 3-Methylisoxazole: Methyl at C3 (adjacent to Nitrogen). This leaves the C5 position open for bulky lipophilic groups, crucial for hydrophobic pocket binding in enzymes like COX-2 and kinases.

Robust Synthetic Protocol (The "Acetoacetonitrile" Route)

While historical methods used nitroethane condensation, modern industrial synthesis favors the 3-amino-5-methyl vs 5-amino-3-methyl divergence controlled by the starting nitrile.

- Target: 5-Amino-3-methylisoxazole (The key scaffold for 3-methyl derivatives).
- Mechanism: Reaction of acetonitrile anion with an electrophile, followed by hydroxylamine closure.

Protocol: Synthesis of 5-Amino-3-methylisoxazole

- Reagents: Acetonitrile, Ethyl Acetate, Sodium Metal (or NaH), Hydroxylamine Hydrochloride.
- Step A (Claisen Condensation): Acetonitrile is deprotonated by Na/NaH and attacks Ethyl Acetate to form Acetoacetonitrile (3-oxobutanenitrile).
 - Note: Control of temperature (<30°C) is critical to prevent polymerization.
- Step B (Cyclization): Treat Acetoacetonitrile with Hydroxylamine HCl in aqueous NaOH.

- pH Control: Maintain pH 8–10. The oxime forms first, followed by intramolecular cyclization.
- Regioselectivity:[2] The nucleophilic attack of hydroxylamine nitrogen on the nitrile carbon vs the ketone determines the isomer. Under basic conditions, the 5-amino-3-methyl isomer is favored.
- Purification: Recrystallization from water/ethanol. Yields white crystalline solid (mp ~215°C).

Visualizing the Synthesis Workflow:

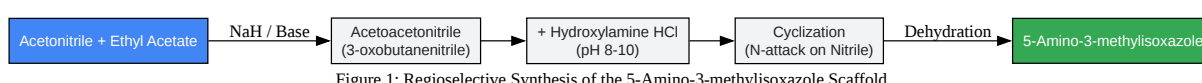


Figure 1: Regioselective Synthesis of the 5-Amino-3-methylisoxazole Scaffold

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Part 3: Structure-Activity Relationship (SAR)

The 3-methylisoxazole scaffold's bioactivity is governed by three "interaction zones."

The SAR Map

- C3-Methyl (The Anchor):
 - Steric Role: Provides a small hydrophobic anchor that fits into restricted pockets (e.g., the "selectivity pocket" of COX-2) without the metabolic liability of a C5-methyl group.
 - Electronic Effect: Weakly electron-donating, it stabilizes the ring nitrogen, modulating the pKa of adjacent amines (e.g., at C4).
- C4-Position (The Linker):
 - Functionalization: Ideal for introducing aryl rings, sulfonamides, or carboxamides.
 - Bioisosterism: 3-methylisoxazole-4-carboxylic acid is a bioisostere of benzoic acid but with higher water solubility.

- C5-Position (The Warhead):
 - Substitution: Placing a bulky lipophilic group here (e.g., trifluoromethylphenyl) drastically increases potency against Nav1.7 and COX-2.
 - Metabolic Stability: Unlike 5-methyl compounds, 5-aryl-3-methyl derivatives are resistant to ring opening.

Visualization of Pharmacophore Interactions:

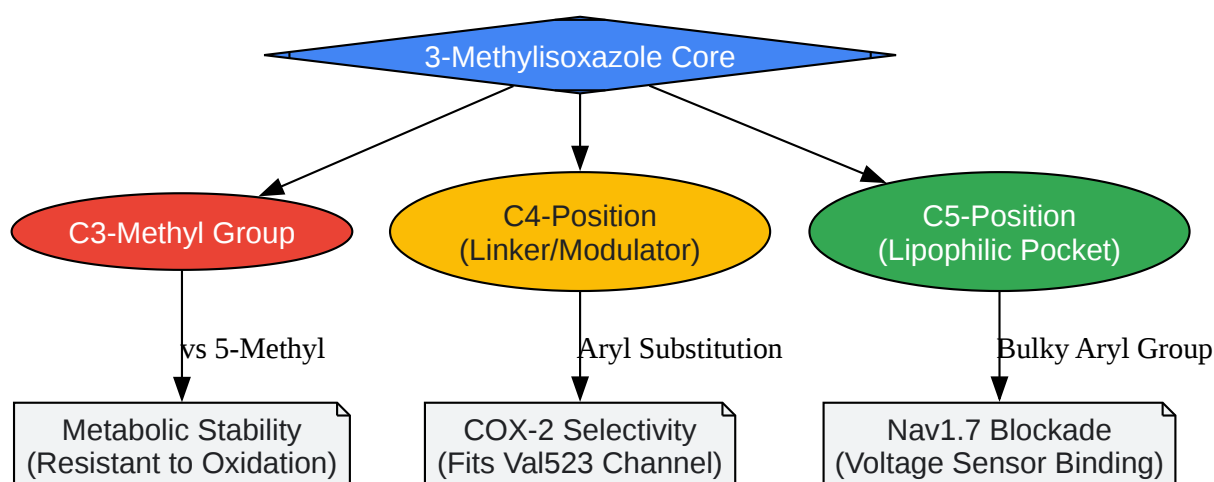


Figure 2: Pharmacophore Map of 3-Methylisoxazole Derivatives

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Part 4: Therapeutic Applications

Anti-Inflammatory (COX-2 Inhibition)

While Valdecoxib (5-methyl) is the famous example, 3-methyl-4-(substituted-phenyl)-5-isoxazolamines have shown superior selectivity indices.

- Mechanism: The 3-methyl group aligns with the hydrophobic channel of the COX-2 active site, while the isoxazole nitrogen accepts a hydrogen bond from Arg120.

- Data: Derivatives with a 3-methyl and 5-(4-fluorophenyl) substitution pattern exhibit IC50 values in the low micromolar range (0.06 μ M) with reduced gastric ulcerogenicity compared to Indomethacin.

Pain Management (Nav1.7 Inhibitors)

Voltage-gated sodium channel 1.7 (Nav1.[3][4][5]7) is a prime target for non-opioid analgesics.

- Challenge: Early isoxazole candidates (phenyl-5-methylisoxazoles) failed due to rapid metabolism of the 5-methyl group.
- Solution: Shifting to the 3-methyl scaffold (with the methyl at C3 and aryl at C5) blocks this metabolic soft spot.
- Key Compound: 3-methyl-5-(4-trifluoromethoxyphenyl)isoxazole-4-carboxamide derivatives have demonstrated potent block of Nav1.7 currents in dorsal root ganglion neurons.

Oncology (Antiproliferative Agents)

5-Amino-3-methylisoxazole derivatives (Mannich bases) act as alkylating agents.

- Activity: Significant cytotoxicity against Ehrlich Ascites Carcinoma (EAC) and MCF-7 (breast cancer) lines.
- Mechanism: The Mannich base undergoes retro-Mannich reaction in the tumor microenvironment (lower pH), releasing the active isoxazole and a cytotoxic aldehyde/amine species.

Table 1: Comparative Bioactivity of Isoxazole Scaffolds

Feature	5-Methylisoxazole (Classic)	3-Methylisoxazole (Emerging)
Representative Drug	Sulfamethoxazole, Leflunomide	(Research Probes: Nav1.7, COX-2)
Metabolic Liability	High (Oxidation of Me, Ring Opening)	Low (C3-Me is stable; Ring is robust)
Primary Target Class	Antimicrobial (Folate), DHODH	Ion Channels (Nav), COX-2, Kinases
Key Intermediate	3-amino-5-methylisoxazole	5-amino-3-methylisoxazole
Nav1.7 Potency	Low (Rapid Clearance)	High (Metabolically Stable)

Part 5: Experimental Protocols

Protocol 5.1: Synthesis of Mannich Bases (Antitumor Probes)

Context: This protocol generates 3-methylisoxazole derivatives with cytotoxic potential.

- Dissolution: Dissolve 5-amino-3-methylisoxazole (10 mmol) in Ethanol (20 mL).
- Aldehyde Addition: Add Formalin (37%, 15 mmol) dropwise at 0°C. Stir for 30 mins.
- Amine Addition: Add secondary amine (e.g., Morpholine or Piperidine, 10 mmol).
- Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
- Isolation: Cool to RT. Pour into crushed ice. Filter the precipitate.
- Validation: ¹H-NMR should show the disappearance of the NH₂ signal and appearance of methylene protons (-N-CH₂-N-) around 4.5 ppm.

Protocol 5.2: In Vitro COX-2 Inhibition Assay

- Enzyme Prep: Use recombinant human COX-2.

- Incubation: Incubate enzyme with test compound (3-methylisoxazole derivative) in Tris-HCl buffer (pH 8.0) with Hematin and Phenol for 10 mins at 37°C.
- Initiation: Add Arachidonic Acid (10 μM).
- Measurement: Quantify PGE2 production via ELISA.
- Calculation: Determine IC50 relative to Celecoxib control.

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